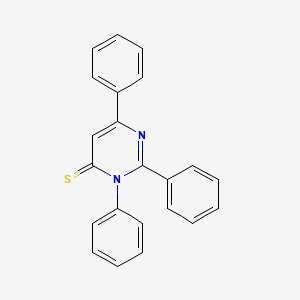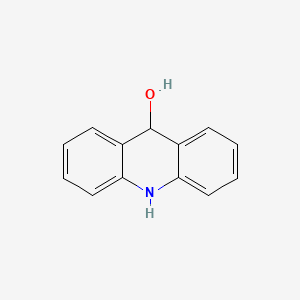
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a compound that features an anthracene moiety attached to a triazole ring. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while the triazole ring is a five-membered ring containing three nitrogen atoms. This combination makes the compound of interest in various fields, including materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety can be functionalized through various reactions, such as Friedel-Crafts acylation or halogenation, to introduce reactive groups that can further react with triazole precursors.
Cyclization to Form the Triazole Ring: The functionalized anthracene derivative is then reacted with hydrazine derivatives and carbonyl compounds under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学的研究の応用
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione depends on its application:
In Electronics: The compound acts as an emitter in OLEDs, where it undergoes electronic transitions that result in light emission.
In Biology/Medicine: The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific structure and functional groups attached.
類似化合物との比較
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthraquinone share the anthracene core but differ in their functional groups and applications.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its various substituted forms are similar in structure but may have different properties and uses.
Uniqueness
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the combination of the photophysical properties of anthracene and the chemical versatility of the triazole ring. This makes it particularly valuable in the development of advanced materials and electronic devices .
特性
CAS番号 |
139333-09-8 |
|---|---|
分子式 |
C16H9N3O2 |
分子量 |
275.26 g/mol |
IUPAC名 |
4-anthracen-1-yl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-17-18-16(21)19(15)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChIキー |
SGZFIGNAMBKNNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N4C(=O)N=NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)

![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)


![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)

